molecular formula C7HBrF6 B1445726 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene CAS No. 844439-00-5

2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene

Cat. No. B1445726
CAS RN: 844439-00-5
M. Wt: 278.98 g/mol
InChI Key: WXJUJSRSVAUNLE-UHFFFAOYSA-N
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Description

“2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7HBrF6. It is a derivative of trifluorotoluene .


Synthesis Analysis

The synthesis of similar compounds often involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . Another method involves treatment with lithium diisopropylamide (LIDA) at low temperatures .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene” consists of a benzene ring with bromo and trifluoromethyl substituents.

properties

IUPAC Name

2-bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF6/c8-5-3(10)1-2(9)4(6(5)11)7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJUJSRSVAUNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10827669
Record name 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene

CAS RN

844439-00-5
Record name 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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